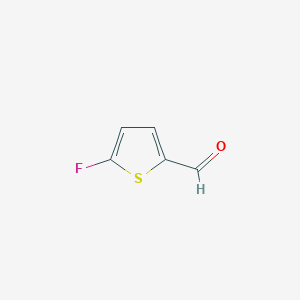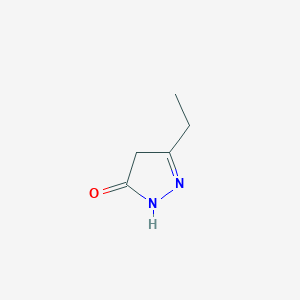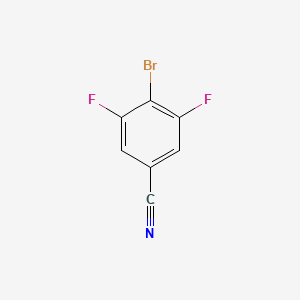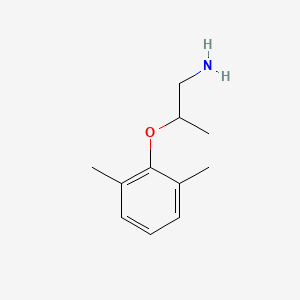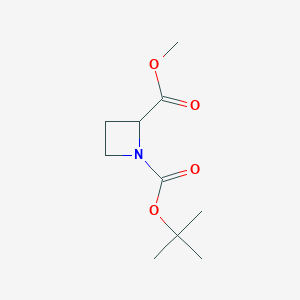
3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H8ClF3N2 and its molecular weight is 224.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis of Oxygenated Fuels
Polyoxymethylene dimethyl ethers (OME), which are oxygenated fuels beneficial for reducing hazardous exhaust emissions in diesel engines, are synthesized through processes that could potentially involve fluorinated intermediates or catalysts for improved efficiency and selectivity. Research efforts are directed towards simplifying existing processes using simpler reactants and less energy-intensive methods, where the unique properties of fluorinated compounds could play a role (Baranowski, Bahmanpour, & Kröcher, 2017).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, utilizes hybrid catalysts. The inclusion of fluorinated compounds as reactants or catalysts could potentially enhance these synthetic processes (Parmar, Vala, & Patel, 2023).
Environmental Impact of Fluorinated Compounds
Studies on the environmental distribution, fate, and toxicological impacts of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) underscore the significance of understanding the behavior and effects of compounds like 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine. These investigations highlight the need for further toxicological studies to assess the safety of such fluorinated alternatives (Wang et al., 2019).
Role in Antitubercular Drug Design
The trifluoromethyl (-CF3) group is highlighted as a critical pharmacophore in antitubercular drug design, suggesting that compounds bearing this group, such as 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine, could potentially exhibit significant biological activity. The strategic placement of the -CF3 group can modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, underscoring its importance in the development of novel therapeutic agents (Thomas, 1969).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of novel molecules as inhibitors of ns5b, potentially for the treatment of hepatitis c .
Mode of Action
It’s known that similar compounds interact with their targets, such as ns5b, to inhibit their function .
Biochemical Pathways
It’s known that similar compounds can affect the replication of the hepatitis c virus by inhibiting the ns5b protein .
Result of Action
It’s known that similar compounds can inhibit the function of the ns5b protein, potentially affecting the replication of the hepatitis c virus .
Properties
IUPAC Name |
3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUQWDZDFAFXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
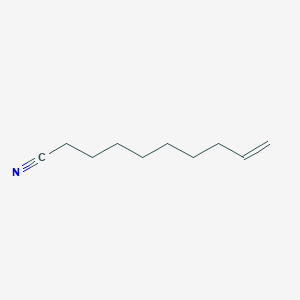
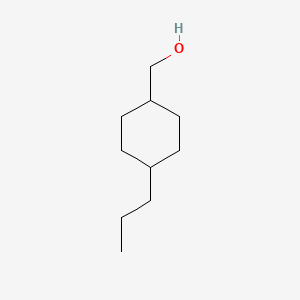
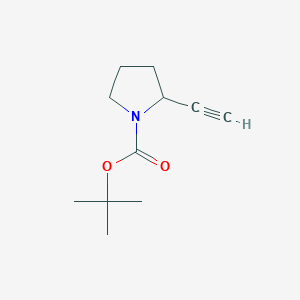
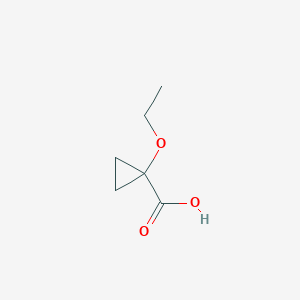
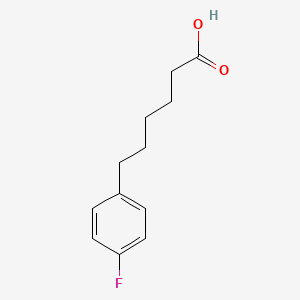
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
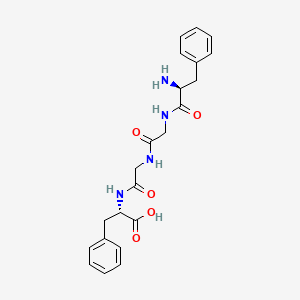
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)
